1,3-Benzoxazole-2-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

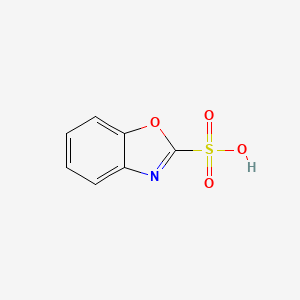

1,3-Benzoxazole-2-sulfonic acid is a chemical compound that falls under the category of benzoxazoles . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . It connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing a benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity .

Physical And Chemical Properties Analysis

Benzoxazole is a planar molecule and is present in a wide range of natural products, pharmaceuticals, and functional materials . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Aplicaciones Científicas De Investigación

Catalytic Synthesis Applications

1,3-Benzoxazole-2-sulfonic acid and its derivatives have been utilized in various catalytic synthesis processes. For instance, sulfonic acid-functionalized SBA-15, a nanoporous acid catalyst, was employed in the synthesis of 2-Aryl benzoxazoles, offering environmentally friendly and efficient reaction conditions with high product yields (Nahad et al., 2013). Similarly, Phospho sulfonic acid (PSA) has been used for synthesizing benzoxazole derivatives under green solvent conditions at ambient temperatures, highlighting its role in sustainable and efficient chemical processes (Rezayati et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, sodium benzoxazole-2-sulfonate, a derivative of 1,3-Benzoxazole-2-sulfonic acid, has been employed as a derivatization reagent for the analysis of amines and amino acids in high-performance liquid chromatography (HPLC), due to its ability to form fluorescent derivatives and enhance detection sensitivity (Idowu & Adewuyi, 1993).

Fuel Cell Applications

In the field of energy, specifically in fuel cell technology, derivatives of 1,3-Benzoxazole-2-sulfonic acid have been explored for their potential. For example, sulfonic acid-containing polybenzoxazine membranes have been synthesized for use in direct methanol fuel cells, demonstrating promising properties such as high proton conductivity and low methanol permeability (Yao et al., 2014).

Pharmaceutical Research

In pharmaceutical research, benzoxazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. A study on 1,3-benzoxazole-5-sulfonamide derivatives showcased their potential in antimicrobial applications, with some compounds exhibiting significant activity against various bacterial and fungal strains (Vinoda Bm et al., 2016). Additionally, tetrazole derivatives containing benzoxazole or benzothiazole moieties have been developed, demonstrating considerable antifungal activity, which is crucial in the context of rising antifungal resistance (Łukowska-Chojnacka et al., 2016).

Mecanismo De Acción

The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They continue to play an essential role in drug development . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

Propiedades

IUPAC Name |

1,3-benzoxazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMLJFHHPQXEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzoxazole-2-sulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2934422.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)